N-Methyl-1-(pyridin-2-yl)piperidin-3-amine
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Overview
Description
N-Methyl-1-(pyridin-2-yl)piperidin-3-amine is a heterocyclic compound that features both piperidine and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both nitrogen-containing rings in its structure makes it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(pyridin-2-yl)piperidin-3-amine typically involves the reaction of 2-chloropyridine with N-methylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the piperidine nitrogen.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and flow rates.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(pyridin-2-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Methyl-1-(piperidin-2-yl)piperidin-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-1-(pyridin-2-yl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Methyl-1-(pyridin-2-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(pyridin-3-yl)piperidin-3-amine
- N-Methyl-1-(pyridin-4-yl)piperidin-3-amine
- N-Methyl-1-(pyridin-2-yl)piperidin-4-amine
Uniqueness
N-Methyl-1-(pyridin-2-yl)piperidin-3-amine is unique due to the specific positioning of the nitrogen atoms in both the piperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-methyl-1-pyridin-2-ylpiperidin-3-amine |
InChI |
InChI=1S/C11H17N3/c1-12-10-5-4-8-14(9-10)11-6-2-3-7-13-11/h2-3,6-7,10,12H,4-5,8-9H2,1H3 |
InChI Key |
USMPHKHLSDRTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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